2-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate
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Overview
Description
2-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including allyloxy, benzoyl, carbohydrazonoyl, bromophenyl, and chlorobenzoate, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Allyloxybenzoyl Intermediate
Reactants: 4-hydroxybenzaldehyde and allyl bromide.
Conditions: Basic conditions using potassium carbonate in acetone.
Reaction: The hydroxyl group of 4-hydroxybenzaldehyde reacts with allyl bromide to form 4-(allyloxy)benzaldehyde.
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Synthesis of the Carbohydrazonoyl Intermediate
Reactants: 4-(allyloxy)benzaldehyde and hydrazine hydrate.
Conditions: Reflux in ethanol.
Reaction: The aldehyde group of 4-(allyloxy)benzaldehyde reacts with hydrazine hydrate to form 4-(allyloxy)benzoyl hydrazone.
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Formation of the Final Compound
Reactants: 4-(allyloxy)benzoyl hydrazone, 4-bromobenzoyl chloride, and 2-chlorobenzoic acid.
Conditions: Use of a coupling agent like dicyclohexylcarbodiimide (DCC) in dichloromethane.
Reaction: The hydrazone reacts with 4-bromobenzoyl chloride and 2-chlorobenzoic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate or chromium trioxide.
Conditions: Acidic or basic medium.
Products: Oxidation of the allyloxy group to form corresponding aldehydes or carboxylic acids.
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Reduction
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Mild to strong reducing conditions.
Products: Reduction of the benzoyl group to form alcohols.
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Substitution
Reagents: Halogenating agents like thionyl chloride.
Conditions: Anhydrous conditions.
Products: Substitution of the allyloxy group with halogens.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Thionyl chloride, phosphorus tribromide.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate can be used as a precursor for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and inhibition due to its potential to interact with various biological targets. Its structural complexity allows it to serve as a model compound in biochemical assays.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry
In industrial applications, this compound might be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups. It could also be used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate involves its interaction with molecular targets through its functional groups. The allyloxy and benzoyl groups can participate in hydrogen bonding and hydrophobic interactions, while the bromophenyl and chlorobenzoate groups can engage in halogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
- 4-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate
Uniqueness
Compared to similar compounds, 2-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate is unique due to the presence of both bromophenyl and chlorobenzoate groups. This combination of functional groups provides distinct reactivity and interaction profiles, making it a versatile compound for various applications.
Properties
CAS No. |
765275-40-9 |
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Molecular Formula |
C24H18BrClN2O4 |
Molecular Weight |
513.8 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(4-prop-2-enoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C24H18BrClN2O4/c1-2-13-31-19-10-7-16(8-11-19)23(29)28-27-15-17-14-18(25)9-12-22(17)32-24(30)20-5-3-4-6-21(20)26/h2-12,14-15H,1,13H2,(H,28,29)/b27-15+ |
InChI Key |
RGZJSRQNMSZJQU-JFLMPSFJSA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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